Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Description

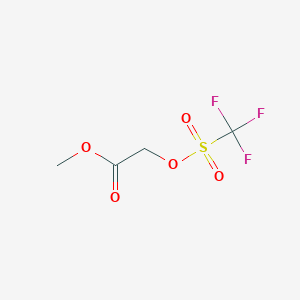

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is a sulfonate ester characterized by a trifluoromethylsulfonyl (triflyl) group (-SO₂CF₃) attached to an acetoxy methyl ester backbone. This compound is structurally notable for its electron-withdrawing triflyl group, which enhances its reactivity in organic synthesis, particularly as a leaving group or electrophilic intermediate.

The compound’s phenyl-substituted analog, methyl 2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)acetate (CAS 292135-78-5), is referenced in pharmaceutical contexts as a precursor or impurity in the synthesis of drugs like roflumilast . Its triflyl group contributes to metabolic stability and bioactivity, though its exact pharmacological role remains understudied.

Properties

IUPAC Name |

methyl 2-(trifluoromethylsulfonyloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYPHCLFWPCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459449 | |

| Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-31-3 | |

| Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Methyl Acetate with Triflic Anhydride

One prominent laboratory method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base (commonly pyridine) as an acid scavenger. This reaction typically proceeds under anhydrous conditions and at low temperatures to control reactivity and improve selectivity.

-

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Initially low (e.g., -78°C) then gradually warmed to room temperature

- Base: Pyridine or tertiary amines

- Reaction Time: Several hours to overnight

Mechanism:

The triflic anhydride activates the hydroxyl group of methyl acetate, forming a triflate ester intermediate (methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate). The triflyl group is highly electrophilic, enhancing the ester’s reactivity for subsequent transformations.Purification:

The crude product is purified by aqueous work-up followed by column chromatography, usually employing mixtures of ethyl acetate and petroleum ether.

Synthesis from 2-Oxocyclopentanecarboxylic Acid Methyl Ester (Related Compound)

A closely related synthesis for methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves:

- Deprotonation of 2-oxocyclopentanecarboxylic acid methyl ester with potassium bis(trimethylsilyl)amide in THF at -78°C.

- Subsequent reaction with N-phenyl-bis(trifluoromethanesulfonimide) (a triflyl transfer reagent) at room temperature overnight.

- Work-up with saturated ammonium chloride and extraction with ethyl acetate.

- Purification by column chromatography.

This method achieves high yields (up to 100%) and is adaptable for scale-up, with reaction parameters optimized for industrial feasibility.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 2-Oxocyclopentanecarboxylic acid methyl ester + potassium bis(trimethylsilyl)amide in THF | -78°C | 0.5 hours | — |

| 2 | N-phenyl-bis(trifluoromethanesulfonimide) in THF | Room temp | Overnight | 100% (isolated) |

Industrial Considerations and Optimization

Industrial processes for preparing this compound focus on:

- Using continuous flow reactors to improve heat and mass transfer.

- Optimizing reagent equivalents to reduce waste and cost.

- Employing inorganic bases such as potassium carbonate or cesium carbonate to neutralize acids formed during the reaction.

- Controlling reaction temperature precisely (typically 50–110°C for related steps) to enhance yield and purity.

- Using non-polar solvents (e.g., hexane, toluene) for product isolation and purification.

An example from ticagrelor synthesis patents illustrates the use of such bases and solvents to achieve high purity triflyl esters, although the exact compound differs, the principles apply similarly to this compound preparation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Triflic Anhydride + Methyl Acetate | Methyl acetate | Triflic anhydride, pyridine | DCM or THF | -78°C to RT | High | Classical laboratory method |

| Triflyl Transfer to Cyclopentanecarboxylate | 2-Oxocyclopentanecarboxylic acid methyl ester | N-phenyl-bis(trifluoromethanesulfonimide), potassium bis(trimethylsilyl)amide | THF | -78°C to RT | 100 | High yield, scalable |

| Industrial Process Variants | Various acetic acid derivatives | Triflic anhydride, inorganic base | DCM, non-polar solvents | 50–110°C | Optimized | Focus on cost, purity, safety |

Research Findings and Notes

- The triflyl group’s strong electrophilicity facilitates downstream chemical transformations, making the preparation conditions critical to avoid decomposition or side reactions.

- Storage under inert atmosphere and low temperature (-20°C) is recommended to maintain compound stability.

- The preparation methods avoid hazardous reagents where possible and optimize reaction times and temperatures to enhance safety and environmental compliance.

- The reaction mechanism involves nucleophilic substitution at the activated acetic acid ester, with triflic anhydride acting as the triflyl donor, a process well-documented in organofluorine chemistry literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Nucleophilic substitution: The major products depend on the nucleophile used.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate involves the activation of the trifluoromethylsulfonyl group, which acts as a leaving group in nucleophilic substitution reactions . This activation facilitates the formation of new chemical bonds, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

tert-Butyl 2-(2-((((3-(Trifluoromethyl)phenyl)sulfonyl)oxy)methyl)phenoxy)acetate (6e)

- Structure : Features a trifluoromethylphenylsulfonyl group attached to a tert-butyl ester backbone.

- Synthesis : Prepared via K₂CO₃-catalyzed reaction of N-tosylhydrazones with DMEU under thermal conditions (110°C) .

- Applications : Used in nucleophilic substitution reactions due to the sulfonate group’s superior leaving ability compared to conventional tosylates.

- Key Data: Property Value Molecular Formula C₂₀H₂₁F₃O₆S Molecular Weight 446.43 g/mol Reactivity Higher than non-fluorinated analogs

Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate (CAS 262433-37-4)

- Structure: Contains a thioether (-S-) linkage instead of a sulfonate group, with cyano and fluoro substituents on the aromatic ring.

- Applications : Primarily used in the synthesis of heterocyclic compounds and as a building block for bioactive molecules.

- Key Difference : The thioether group offers nucleophilic reactivity distinct from the electrophilic sulfonate group in the target compound .

Trifluoromethyl-Substituted Acetates in Agrochemicals

Metsulfuron Methyl Ester (CAS not specified)

- Structure : A methyl benzoate ester with a sulfonylurea moiety and methyl-triazine substituents.

- Applications : Herbicide targeting acetolactate synthase (ALS) in plants.

- Comparison : Unlike the target compound, metsulfuron’s bioactivity arises from its sulfonylurea group, enabling enzyme inhibition rather than electrophilic reactivity .

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS 142274-37-1)

- Structure : Pyridine-ring sulfonyl group with a trifluoromethyl substituent.

- Applications : Intermediate in synthesizing pyridine-based herbicides and pharmaceuticals.

- Key Data: Property Value Molecular Formula C₉H₈F₃NO₄S Molecular Weight 291.22 g/mol Reactivity Profile Electrophilic at sulfonyl group

Methyl 2-(4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)phenyl)acetate (Compound 24)

- Source : Isolated from Aspergillus sp. Dq-25.

- Structure : Phenylacetate with a hydroxy-methylbutenyloxy substituent.

- Bioactivity : Exhibits antimicrobial properties, though less potent than sulfonate esters in synthetic applications.

- Comparison : Highlights the structural diversity of acetates in natural products versus synthetic sulfonates .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate?

- Methodology :

- Step 1 : Start with methyl glycolate. React the hydroxyl group at the 2-position with trifluoromethanesulfonic anhydride (TFAA) or triflic acid derivatives to introduce the triflyloxy group.

- Step 2 : Optimize reaction conditions (e.g., using anhydrous solvents like dichloromethane and a base such as pyridine to scavenge protons).

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.

- Key Reference : Similar triflyl ester syntheses use TFAA activation for sulfonation .

Q. What analytical techniques are critical for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : ¹H NMR to confirm ester methyl groups (~3.7 ppm) and ¹⁹F NMR for the trifluoromethyl group (-75 to -80 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺.

- IR Spectroscopy : Detect ester carbonyl (~1740 cm⁻¹) and sulfonyl (1350–1200 cm⁻¹) stretches.

- Reference : Structural analogs with trifluoromethyl groups require multi-nuclear NMR for unambiguous characterization .

Q. How should this compound be stored to ensure stability?

- Guidelines :

- Store under inert gas (argon/nitrogen) at -20°C in amber glass vials.

- Avoid exposure to moisture, bases, or oxidizing agents to prevent hydrolysis or decomposition.

- Caution : Triflyl esters are prone to hydrolysis; anhydrous conditions are critical .

Advanced Research Questions

Q. How does the triflyloxy group influence reactivity in nucleophilic substitutions compared to other leaving groups?

- Mechanistic Insight :

- The trifluoromethylsulfonyl (triflyl) group is a superior leaving group due to strong electron-withdrawing effects, stabilizing transition states in SN2 reactions.

- Comparative Data : Triflyl esters exhibit faster substitution rates than tosylates or mesylates. Kinetic studies using ¹⁹F NMR can quantify reactivity .

Q. What strategies mitigate side reactions (e.g., elimination) during trifluoromethylation?

- Optimization Approaches :

- Low Temperature : Conduct reactions at -78°C to suppress elimination pathways.

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize intermediates.

- Additives : Catalytic tetrabutylammonium iodide (TBAI) enhances nucleophilicity of trifluoromethyl sources.

- Reference : Competing elimination in similar trifluoromethylation reactions is minimized via steric hindrance and solvent control .

Q. How can discrepancies in thermodynamic data (e.g., ΔfH) for this compound be resolved?

- Data Reconciliation :

- Compare computational (DFT, Gaussian) and experimental (combustion calorimetry) values.

- Validate using gas-phase thermochemical databases (e.g., NIST Chemistry WebBook) and adjust for solvent effects.

- Example : Theoretical enthalpy values for methyl esters with sulfonyl groups show ±5% variance vs. experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.